Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a key functional group in many biological and industrial applications. This compound is notable for its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a phenylethylamine moiety.
Preparation Methods
The synthesis of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. One common synthetic route involves the reaction of 4-methoxybenzylamine with 2-phenylethylamine in the presence of a suitable catalyst to form the intermediate amine. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and phenylethylamine moieties, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as corrosion inhibitors and flame retardants.
Mechanism of Action
The mechanism of action of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE can be compared with other similar compounds, such as:
Diethyl (4-methoxyphenyl)methylphosphonate: This compound lacks the oxazole ring and phenylethylamine moiety, making it less complex and potentially less versatile in its applications.
Diethyl (2-phenylethyl)phosphonate: This compound lacks the methoxyphenyl and oxazole components, which may limit its biological activity and chemical reactivity.
The uniqueness of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its complex structure, which provides a diverse range of chemical and biological properties .
Properties
Molecular Formula |
C23H29N2O5P |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H29N2O5P/c1-4-28-31(26,29-5-2)23-22(24-16-15-18-9-7-6-8-10-18)30-21(25-23)17-19-11-13-20(27-3)14-12-19/h6-14,24H,4-5,15-17H2,1-3H3 |
InChI Key |
YOJBFUYMZJKXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.